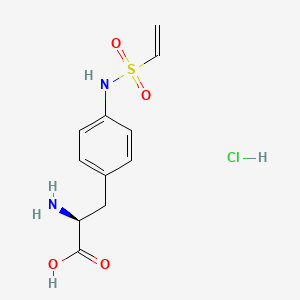
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound that features a combination of fluorenyl, pyrrolidinyl, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the pyrrolidine nitrogen with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the pyrazole ring through cyclization reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the fluorenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorenyl and pyrazole moieties play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)benzoic acid
- 2-[(3R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl]acetic acid
Uniqueness
Compared to similar compounds, 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole and fluorenyl groups enhances its versatility in various applications.
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C23H21N3O4/c27-22(28)21-11-20(24-25-21)14-9-10-26(12-14)23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,11,14,19H,9-10,12-13H2,(H,24,25)(H,27,28) |
InChI Key |
AIHLIFUUBBLYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC(=NN2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(Tert-butoxycarbonyl)-3-cyano-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13637707.png)

![2-Chloro-4-(1-ethoxyvinyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13637716.png)


![2-Amino-4-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B13637742.png)



![(2S)-6-Amino-2-({[6-({[(1S)-5-amino-1-carboxypentyl]carbamoyl}amino)hexyl]carbamoyl}amino)hexanoic acid](/img/structure/B13637753.png)
